![molecular formula C11H5BrF3NO2 B2437160 3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione CAS No. 2364527-49-9](/img/structure/B2437160.png)

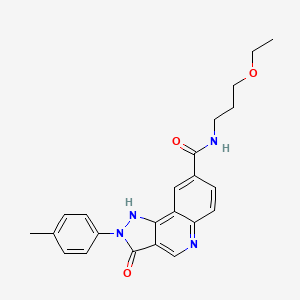

3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrrole derivatives, which includes “3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione”, involves various methods. One common method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Another method involves the use of ruthenium-based pincer-type catalysts for the synthesis of substituted pyrroles via dehydrogenative alcohol functionalization reactions .Scientific Research Applications

Luminescent Polymers

- Highly Luminescent Polymers : Polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, similar to the target compound, exhibit strong fluorescence and quantum yield, with significant differences in optical and electrochemical properties among isomers (Zhang & Tieke, 2008).

Antimicrobial Applications

- Antimicrobial Activity : Certain derivatives of pyrrole-2,5-dione show potential as antimicrobial agents against a range of bacteria and fungi (Cvetković et al., 2019).

Corrosion Inhibition

- Corrosion Inhibitors : Pyrrole-2,5-dione derivatives have been identified as effective corrosion inhibitors for carbon steel in acidic environments (Zarrouk et al., 2015).

Organic Synthesis and Material Science

- Organic Synthesis : Synthesis of 1,2,4-triazole derivatives via reactions with pyrrole-2,5-dione derivatives, exhibiting promising antimicrobial properties (Holota et al., 2020).

- Synthesis of Azaheterocycles : Utilization in the synthesis of fluorinated azaheterocycles, indicating its role in developing novel chemical entities (Usachev et al., 2021).

Electronic and Photonic Applications

- Electronic Applications : Use in the synthesis of photoluminescent conjugated polymers, with potential applications in electronics (Beyerlein & Tieke, 2000).

Solubility Studies

- Solubility Analysis : Investigations into the solubility of similar compounds in various solvents, essential for application in different mediums (Li et al., 2019).

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to interact with various targets

Mode of Action

It’s worth noting that similar compounds have been involved in suzuki–miyaura coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions . This could suggest a potential interaction with its targets leading to changes at the molecular level.

Biochemical Pathways

Compounds with similar structures have been reported to influence various biochemical pathways

Result of Action

Similar compounds have been reported to exhibit various biological activities

Properties

IUPAC Name |

3-bromo-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5BrF3NO2/c12-8-5-9(17)16(10(8)18)7-3-1-6(2-4-7)11(13,14)15/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMMWYHNIKBSLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)N2C(=O)C=C(C2=O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5BrF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rac-2-((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid](/img/structure/B2437077.png)

![1-(1H-indol-3-yl)-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione](/img/structure/B2437080.png)

![2-((1-(Methylsulfonyl)azetidin-3-yl)oxy)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2437081.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2437086.png)

![N-[(4-Ethylphenyl)methyl]-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2437089.png)

![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone](/img/structure/B2437099.png)